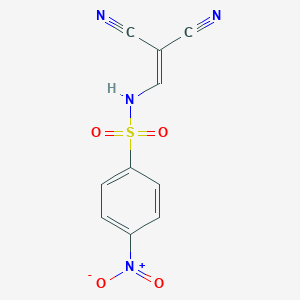
Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro- is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group attached to a 2,2-dicyanoethenyl moiety and a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro- typically involves the condensation of malononitrile with the corresponding benzenesulfonamide derivatives and triethyl orthoformate in butan-2-ol as the solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product. The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H and 13C NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are used.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the nucleophile used in the reaction.
Scientific Research Applications
Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro- involves its interaction with specific molecular targets. For example, its inhibitory effect on carbonic anhydrase is due to the binding of the sulfonamide group to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate . Similarly, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamides: These compounds share a similar core structure but differ in the substituents attached to the benzenesulfonamide group.
Pyrazoline Derivatives: These compounds also exhibit significant biological activities and are used in various applications.
Uniqueness
Benzenesulfonamide, N-(2,2-dicyanoethenyl)-4-nitro- is unique due to the presence of both the dicyanoethenyl and nitro groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its broad-spectrum biological activities make it a valuable compound for research and development.
Properties
CAS No. |
62608-68-8 |
|---|---|
Molecular Formula |
C10H6N4O4S |
Molecular Weight |
278.25 g/mol |
IUPAC Name |
N-(2,2-dicyanoethenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H6N4O4S/c11-5-8(6-12)7-13-19(17,18)10-3-1-9(2-4-10)14(15)16/h1-4,7,13H |
InChI Key |
SQYZCYLCLMFYHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















